2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one
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Overview
Description
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF3), in an ethanol solvent under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, often employs heterogeneous catalysts due to their efficiency and reusability. These catalysts facilitate the condensation reaction and can be easily removed from the reaction mixture by simple filtration .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one is unique due to its specific structural features, such as the presence of a nitrophenyl group and an ethenyl linkage, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]-3H-benzo[g]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-20-17-11-14-3-1-2-4-15(14)12-18(17)21-19(22-20)10-7-13-5-8-16(9-6-13)23(25)26/h1-12H,(H,21,22,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPVFMFCPGXKL-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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